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Ethylene glycol diallyl ether
Overview
Description
Ethylene glycol diallyl ether is an organic compound with the molecular formula C8H14O2. It is a type of glycol ether, which are compounds consisting of alkyl ethers based on glycols such as ethylene glycol or propylene glycol. This compound is characterized by its two allyl groups attached to the ethylene glycol backbone, making it a versatile chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene glycol diallyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods: In industrial settings, symmetrical ethers like this compound are often prepared by the sulfuric-acid-catalyzed reaction of alcohols. This reaction occurs through the S_N2 displacement of water from a protonated ethanol molecule by the oxygen atom of a second ethanol .
Chemical Reactions Analysis
Types of Reactions: Ethylene glycol diallyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Strong acids like hydrobromic acid or hydroiodic acid are used for cleavage reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides and alcohols.
Scientific Research Applications
Ethylene glycol diallyl ether (EGDAE), with the molecular formula , is a glycol ether characterized by two allyl groups attached to an ethylene glycol backbone. It is a versatile chemical compound with a wide range of applications in scientific research and industry.
Scientific Research Applications
EGDAE is utilized across various scientific disciplines due to its unique chemical properties.
Chemistry: EGDAE is employed as both a solvent and an intermediate in organic synthesis. Its structure allows it to dissolve a variety of compounds and participate in chemical reactions to create more complex molecules.
Biology: In the field of biology, EGDAE is used in the preparation of biological reagents. These reagents are essential for conducting experiments and assays in various biological studies.
Medicine: EGDAE serves as a precursor in the synthesis of pharmaceuticals. Its chemical structure can be modified and incorporated into drug molecules, making it a valuable component in drug development.
Industry: EGDAE is employed in the production of polymers, resins, and coatings. Its allyl groups can undergo polymerization reactions, leading to the formation of materials with specific properties.
Applications in Medicine and Industry
EGDAE is utilized as a precursor for synthesizing various pharmaceuticals and as a reagent in biological assays. Its reactivity allows for modifications that are crucial in drug development processes. In industry, it serves as a solvent and an intermediate in producing polymers and resins.
Chemical Reactions
EGDAE can undergo several chemical reactions due to its ether and allyl functional groups.
Oxidation: EGDAE can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert EGDAE into alcohols. Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: EGDAE can undergo nucleophilic substitution reactions, particularly in the presence of strong acids. Strong acids like hydrobromic acid or hydroiodic acid are used for cleavage reactions.
Mechanism of Action
The primary mechanism of action for ethylene glycol diallyl ether involves the cleavage of the C–O bond by strong acids. The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism. The specific pathway depends on the strong acid used and the type of substituents attached to the ether .
Comparison with Similar Compounds
Ethylene glycol dimethyl ether: Used as a solvent for polysaccharides and in organometallic chemistry.
Diethylene glycol dimethyl ether: Employed in adhesives, coatings, and pharmaceutical formulations
Uniqueness: Ethylene glycol diallyl ether is unique due to its two allyl groups, which provide additional reactivity and versatility compared to other glycol ethers. This makes it particularly valuable in applications requiring specific chemical modifications.
Biological Activity
Ethylene glycol diallyl ether (EGDAE) is an organic compound with the molecular formula CHO. It belongs to the class of glycol ethers, characterized by the presence of two allyl groups attached to an ethylene glycol backbone. This structure lends EGDAE unique chemical properties and biological activities, making it valuable in various applications, including medicinal chemistry and polymer synthesis.
The biological activity of EGDAE primarily arises from its ability to undergo various chemical reactions. The cleavage of the C–O bond in the ether can be facilitated by strong acids, leading to the formation of reactive intermediates. This reaction pathway is significant in its application as a reagent in organic synthesis and as a precursor for pharmaceuticals.
Toxicological Profile
Research indicates that EGDAE exhibits low acute toxicity, with oral LD50 values exceeding 5,000 mg/kg in laboratory animals . However, chronic exposure studies have shown potential adverse effects:
- Testicular Atrophy : Studies on ethylene glycol alkyl ethers, including EGDAE, revealed incidences of testicular atrophy in mice when administered at high doses .
- Embryotoxic Effects : Teratological studies highlighted embryotoxic effects in mice, suggesting that high concentrations may pose developmental risks .
Case Studies
- Chronic Toxicity Study : A two-year study on B6C3F1 mice evaluated the effects of ethylene glycol and its derivatives. Findings indicated that high doses resulted in nephropathy and hepatocellular degeneration, particularly at concentrations above 25,000 ppm .
- Genotoxicity Assessment : Genetic toxicity studies reported negative results for most EGDAE derivatives in Ames assays; however, some showed chromosomal damage in bone marrow cells under specific conditions .
Applications in Medicine and Industry
EGDAE is utilized as a precursor for synthesizing various pharmaceuticals and as a reagent in biological assays. Its reactivity allows for modifications that are crucial in drug development processes. In industry, it serves as a solvent and an intermediate in producing polymers and resins .
Comparative Analysis with Similar Compounds
Compound | Toxicity Profile | Unique Features |
---|---|---|
This compound | Low acute toxicity; chronic risks | Two allyl groups enhance reactivity |
Ethylene Glycol Dimethyl Ether | Low acute toxicity; minimal chronic risks | Commonly used as a solvent |
Diethylene Glycol Dimethyl Ether | Moderate toxicity; reproductive effects observed | Used in adhesives and coatings |
Properties
IUPAC Name |
3-(2-prop-2-enoxyethoxy)prop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-9-7-8-10-6-4-2/h3-4H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARNFEUGBMWTON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59788-01-1 | |
Record name | Poly(ethylene glycol) diallyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59788-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2064733 | |
Record name | Ethylene glycol diallyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7529-27-3, 59788-01-1 | |
Record name | Ethylene glycol diallyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7529-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propene, 3,3'-(1,2-ethanediylbis(oxy))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007529273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylene glycol diallyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-[1,2-ethanediylbis(oxy)]dipropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Polyethylene glycol diallylether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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